3-(2,2,2-Trifluoroethoxy)phenol
Description
Context of Fluorinated Phenols in Contemporary Organic Chemistry
The incorporation of fluorine into organic molecules, particularly phenols, is a widely used strategy in modern chemical design. nih.govacs.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of the parent molecule. nih.gov In the context of phenols, fluorination can significantly impact acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govacs.org
Fluorinated phenols are crucial intermediates in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. The strategic placement of fluorine on the phenolic ring can enhance the efficacy of bioactive molecules. For instance, fluorination can block metabolic pathways, thereby increasing a drug's half-life, or modulate the acidity of the phenolic hydroxyl group to optimize its interaction with enzyme active sites. brighton.ac.uk Furthermore, the development of new synthetic methodologies for creating fluorinated phenols, such as deoxyfluorination of electron-deficient phenols, remains an active area of research, highlighting the continued demand for these compounds. acs.orgorganic-chemistry.orgorganic-chemistry.org These methods aim to provide efficient and scalable routes to aryl fluorides from readily available phenol (B47542) starting materials. organic-chemistry.orgorganic-chemistry.org
Significance of the 2,2,2-Trifluoroethoxy Moiety in Chemical Science
The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a privileged motif in chemical science, especially in medicinal chemistry. researchgate.net Its inclusion in a molecular structure imparts a range of desirable properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the electronic environment of the rest of the molecule, which can be critical for modulating reactivity and biological activity. mdpi.com
One of the key advantages of the trifluoroethoxy group is its ability to enhance metabolic stability. researchgate.net The C-F bonds are exceptionally strong, making the group resistant to oxidative metabolism, a common pathway for drug degradation. This increased stability can lead to improved pharmacokinetic profiles for drug candidates. mdpi.comnih.gov Additionally, the trifluoroethoxy group can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. researchgate.netmdpi.com In synthetic chemistry, the 2,2,2-trifluoroethoxy group has also been explored as a hydrolytically stable alternative to chloride leaving groups in SₙAr reactions, enabling more robust and storable synthetic intermediates. acs.org
Table 1: Physicochemical Properties of 3-(2,2,2-Trifluoroethoxy)phenol This table is interactive. You can sort and filter the data.
| Property | Value | Source |
|---|---|---|
| CAS Number | 658062-74-9 | appchemical.com |
| Molecular Formula | C₈H₇F₃O₂ | appchemical.comuni.lu |
| Molecular Weight | 192.14 g/mol | appchemical.com |
| Monoisotopic Mass | 192.03981 Da | uni.lu |
| Predicted XlogP | 2.7 | uni.lu |
Research Gaps and Future Directions for this compound and Related Systems
Despite the established importance of its structural components, this compound itself remains a relatively underexplored compound in academic literature. The primary research gap lies in the comprehensive evaluation of its biological activities and its potential applications in materials science. While its isomers, particularly 2-(2,2,2-Trifluoroethoxy)phenol (B147642), have been mentioned as reactants for preparing compounds with sedative and hypnotic effects, the specific biological profile of the 3-substituted isomer is not well-documented. chemicalbook.commyskinrecipes.com
Future research directions could focus on several key areas:
Novel Synthetic Routes: While general methods for synthesizing fluorinated ethers exist, developing more efficient, regioselective, and scalable syntheses for this compound would be valuable. This could involve exploring novel catalytic systems or flow chemistry approaches.
Biological Screening: A thorough investigation of the compound's biological properties is warranted. Screening for activity in areas where fluorinated phenols have shown promise, such as antimicrobial, anti-inflammatory, or enzyme inhibition assays, could reveal new therapeutic applications.
Polymer and Materials Science: The phenol group allows for incorporation into polymer backbones, such as polycarbonates or polyesters. The trifluoroethoxy moiety could impart useful properties to these materials, including thermal stability, hydrophobicity, and specific optical properties. Research into the synthesis and characterization of polymers derived from this compound is a promising and unexplored avenue.
Derivatization and SAR Studies: Using this compound as a building block, a library of derivatives could be synthesized to explore structure-activity relationships (SAR). This would provide deeper insight into how the trifluoroethoxyphenol scaffold can be optimized for specific applications, following the path of related compounds like the 1,3-thiazolidine-4-one derivatives which have been studied as antiglioma agents. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZNHAZMDITYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658062-74-9 | |
| Record name | 3-(2,2,2-trifluoroethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2,2,2 Trifluoroethoxy Phenol and Isomeric Trifluoroethoxyphenols
Strategies for Incorporating the 2,2,2-Trifluoroethoxy Group into Phenolic Systems
The direct formation of the aryl-ether bond between a phenol (B47542) and a trifluoroethoxy group represents the most straightforward approach. Various methods have been explored to achieve this transformation efficiently.
Direct etherification of phenols with 2,2,2-trifluoroethanol (B45653) is a primary strategy. While the Mitsunobu reaction is a widely recognized method for forming alkyl aryl ethers from phenols and alcohols, its application for the direct coupling of phenols with 2,2,2-trifluoroethanol has reportedly been challenging. researchgate.netnih.gov
To overcome these limitations, alternative reagents have been developed. One notable approach involves the use of PhenoFluor in the presence of a silane, such as TMS-imidazole. This system facilitates the direct formation of an alkyl aryl ether bond between phenols and alcohols, including 2,2,2-trifluoroethanol, at room temperature. nih.gov The reaction is believed to proceed by trapping the fluoride (B91410) ions generated from PhenoFluor, allowing the alcoholate to act as the nucleophile. nih.gov
Palladium-catalyzed cross-coupling reactions offer another modern avenue, enabling the C–O bond formation between aryl chlorides and 2,2,2-trifluoroethanol. These methods, however, may require specialized ligands and elevated temperatures.
Phase-Transfer Catalysis (PTC) is a highly effective methodology for conducting etherification reactions between a water-soluble component (like a deprotonated phenol) and an organic-soluble component. crdeepjournal.org In the synthesis of trifluoroethoxyphenols, PTC is instrumental, particularly in reactions involving halonitrobenzenes. google.com
The process typically involves an aqueous alkaline solution (e.g., sodium hydroxide) and an organic solvent. The phase-transfer catalyst, a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase or interface into the organic phase. crdeepjournal.orgcore.ac.uk In the organic phase, the "naked" and highly reactive anion can then react with the trifluoroethylating agent. core.ac.uk This technique enhances reaction rates, increases yields, and often allows for milder reaction conditions compared to traditional methods. crdeepjournal.org
Several catalysts have been successfully employed in these syntheses, as detailed in the following table.
| Catalyst | Type |
| Tetrabutylammonium bromide | Quaternary Ammonium Salt |
| Benzyltriethylammonium chloride | Quaternary Ammonium Salt |
| Tetrabutylammonium iodide | Quaternary Ammonium Salt |
| Tetramethylammonium chloride | Quaternary Ammonium Salt |
| Cetyltrimethylammonium bromide | Quaternary Ammonium Salt |
| 18-Crown-6 | Crown Ether |
This table is based on information from patent literature describing analogous syntheses. google.com
Regioselectivity—the control of which position on the molecule reacts—is a critical consideration in the synthesis of substituted phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form an ether or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para positions. researchgate.net
The outcome of the reaction is heavily influenced by factors such as the solvent, counter-ion, and leaving group. For instance, the use of strong hydrogen-bond-donating solvents can favor C-alkylation. researchgate.net However, in many synthetic routes for trifluoroethoxyphenols, regioselectivity is predetermined by the starting material. When using a multi-step approach starting from a substituted benzene (B151609) derivative, such as 1-chloro-3-nitrobenzene (B92001) to synthesize the 3-isomer, the positions of the activating group (nitro) and the leaving group (chloro) dictate the final position of the incoming 2,2,2-trifluoroethoxy group. The etherification occurs specifically at the carbon bearing the halogen, ensuring high regioselectivity. google.com
Multi-Step Synthetic Routes to Trifluoroethoxyphenols
For isomers that are not easily accessible through direct etherification or where specific regiochemistry is required, multi-step synthetic sequences are employed. A common and industrially relevant approach involves the use of nitrobenzene (B124822) intermediates.
This robust pathway involves introducing the trifluoroethoxy group onto a nitro-activated aromatic ring, followed by chemical modification of the nitro group to yield the final phenol. The synthesis of the isomeric 2-(2,2,2-Trifluoroethoxy)phenol (B147642) is well-documented via this method, and the same principles apply to the synthesis of the 3-isomer by starting with a meta-substituted nitrobenzene. google.comgoogle.com The general sequence involves etherification, reduction, and diazotization followed by hydrolysis. google.comgoogle.com
The first and key step in this sequence is a nucleophilic aromatic substitution reaction. To synthesize 3-(2,2,2-Trifluoroethoxy)phenol, one would start with a 1-halo-3-nitrobenzene, such as 1-chloro-3-nitrobenzene. The electron-withdrawing nitro group activates the halogen at the meta position for substitution by an incoming nucleophile.
The reaction is carried out by treating the halonitrobenzene with 2,2,2-trifluoroethanol in the presence of a strong base and a phase-transfer catalyst. google.com The base, typically sodium or potassium hydroxide, deprotonates the trifluoroethanol, and the phase-transfer catalyst facilitates the etherification to produce 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. google.com This intermediate is then carried forward to the subsequent reduction step. The analogous reaction to form the 2-isomer from o-nitrochlorobenzene proceeds with high yield.
| Parameter | Condition |
| Starting Material | o-Nitrochlorobenzene (for 2-isomer) |
| Reagent | 2,2,2-Trifluoroethanol |
| Base | Sodium Hydroxide (50% w/w) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 60–70°C |
| Yield | 88.4% (for 2-(2,2,2-trifluoroethoxy)nitrobenzene) |
This table presents typical conditions for the synthesis of the isomeric 2-(2,2,2-trifluoroethoxy)nitrobenzene, which are analogous to the synthesis of the 3-isomer.
Following the etherification, the nitro group of the resulting intermediate is reduced to an amine (e.g., using catalytic hydrogenation with Pd/C) to form 3-(2,2,2-trifluoroethoxy)aniline. google.com This aniline (B41778) is then converted into a diazonium salt, which is subsequently hydrolyzed with acid to yield the final product, this compound. google.comgoogle.com
Preparation via Nitrobenzene Intermediates
Catalytic and Reductive Methods for Nitro Group Transformation
The reduction of a nitroarene to its corresponding aniline is a critical step. For the synthesis of 3-(2,2,2-Trifluoroethoxy)aniline, the precursor is 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. A variety of reducing agents and catalytic systems can be employed for this transformation.
Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. These reactions are often carried out under mild conditions, for instance, at pressures of 1–3 atmospheres and temperatures ranging from 25–50°C, with solvents like ethanol (B145695) or dimethylformamide (DMF) to ensure the homogeneity of the reaction mixture. Yields for this type of reduction are consistently reported to be high, often exceeding 90%.
Alternative reductive methods that avoid the use of high-pressure hydrogen gas are also available. These include the use of metal powders like iron (Fe) or zinc (Zn) in acidic media. commonorganicchemistry.com Tin(II) chloride (SnCl2) also serves as a mild reducing agent for this purpose. commonorganicchemistry.com For substrates that may be sensitive to hydrogenation or acidic conditions, sodium sulfide (B99878) (Na2S) can be an effective alternative. commonorganicchemistry.com It is important to note that the choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org For instance, Raney nickel is often preferred over Pd/C when the substrate contains aromatic halides to prevent dehalogenation. commonorganicchemistry.com
A summary of common reagents for the reduction of nitroarenes is presented in the table below.
| Reagent | Conditions | Key Features |
| H₂/Pd/C | Mild pressure and temperature | High efficiency, but can reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Mild pressure and temperature | Useful for substrates with aromatic halides. commonorganicchemistry.com |
| Fe/Acid | Acidic conditions (e.g., Acetic Acid) | Mild and chemoselective. commonorganicchemistry.com |
| Zn/Acid | Acidic conditions (e.g., Acetic Acid) | Mild and chemoselective. commonorganicchemistry.com |
| SnCl₂ | Mild conditions | Chemoselective reduction. commonorganicchemistry.com |
| Na₂S | - | Useful for substrates sensitive to hydrogenation or acid. commonorganicchemistry.com |
Diazotization and Hydroxy Decomposition Reactions for Phenol Formation
Following the successful reduction of the nitro group to an amine, the resulting 3-(2,2,2-Trifluoroethoxy)aniline can be converted to the target phenol. This is typically achieved through a two-step process: diazotization followed by hydrolysis of the diazonium salt.
Diazotization involves treating the aniline derivative with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). uobaghdad.edu.iq This reaction is conducted at low temperatures, typically between 0 and 5°C, to ensure the stability of the resulting diazonium salt. uobaghdad.edu.iq
The subsequent step is the decomposition of the diazonium salt to form the phenol. This is often achieved by heating the aqueous solution of the diazonium salt. uobaghdad.edu.iq The hydroxyl group from the water molecule replaces the diazonium group, releasing nitrogen gas. The reaction is generally performed in an acidic solution to keep the resulting phenol in its protonated form. nptel.ac.in While this thermal decomposition is a standard method, it can sometimes lead to side reactions, and the conditions often require careful control. pitt.edu An alternative approach involves the decomposition of isolated diazonium tetrafluoroborates in refluxing trifluoroacetic acid, which can provide good yields of the corresponding phenol. cdnsciencepub.com
A patent describes the synthesis of 2-(2,2,2-trifluoroethoxy)phenol where the diazotization of 2-(2,2,2-trifluoroethoxy)aniline (B1351063) is carried out using acids such as sulfuric acid, hydrochloric acid, or boric acid at temperatures ranging from -20 to 50°C. The subsequent hydroxyl-de-diazoniation is performed at temperatures between 0 and 100°C. google.comgoogle.com
Alkylation and Demethylation Strategies for Isomeric Phenols
Alternative synthetic strategies to access trifluoroethoxyphenols involve the formation of the ether linkage at a different stage of the synthesis.
One such approach is the alkylation of a dihydroxybenzene, such as resorcinol (B1680541), with a suitable trifluoroethylating agent. For instance, resorcinol can react with 2,2,2-trifluoroethyl triflate to yield this compound. thieme-connect.debeilstein-journals.org
Another strategy involves the demethylation of a methoxy-substituted precursor. For example, 3-(2,2,2-trifluoroethoxy)anisole can be demethylated to produce this compound. A common reagent for this transformation is boron tribromide (BBr₃). rsc.org
Synthesis of Phenyl Acetate (B1210297) Derivatives Containing the Trifluoroethoxy Moiety
The hydroxyl group of this compound can be further functionalized. A common reaction is acetylation to form the corresponding phenyl acetate derivative. This can be achieved by reacting the phenol with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.br For example, the acetylation of a phenol derivative was successfully carried out using acetic anhydride and DMAP in triethylamine as a solvent. scielo.br
Development of Novel and Efficient Synthetic Pathways for Fluorinated Building Blocks
The development of more direct and efficient methods for the synthesis of fluorinated compounds is an active area of research. These novel strategies aim to overcome the limitations of traditional multi-step syntheses.
Catalytic C-H Fluorination and Fluoroalkoxylation Methodologies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to building molecular complexity. nih.govmt.com In the context of synthesizing fluoroalkoxylated arenes, catalytic C-H fluoroalkoxylation is a particularly attractive strategy.
These methods involve the direct introduction of a fluoroalkoxy group, such as the 2,2,2-trifluoroethoxy group, onto an aromatic ring by activating a C-H bond. Transition metal catalysts, particularly palladium, have been extensively studied for this purpose. researchgate.netresearchgate.net For example, palladium-catalyzed C-H fluoroalkoxylation of naphthalene (B1677914) sulfoxides has been reported. researchgate.netresearchgate.net These reactions often employ an oxidant, such as PhI(OAc)₂, to facilitate the catalytic cycle. researchgate.netresearchgate.net The development of these methodologies allows for the formation of C(sp²)-O-CF₃ bonds in a more direct fashion, potentially reducing the number of synthetic steps required compared to traditional methods. researchgate.netresearchgate.net
Chemoenzymatic Synthesis of Organofluorine Compounds
Biocatalysis offers a green and highly selective alternative for the synthesis of complex organic molecules. escholarship.orgnih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are being increasingly explored for the production of organofluorine compounds. escholarship.orgnih.govresearchgate.netacs.orgnih.gov
Enzymes such as aldolases, cytochrome P450s, and lipases have been investigated for their ability to incorporate fluorine or fluorinated moieties into organic scaffolds. escholarship.orgnih.govnih.govresearchgate.net For instance, aldolases have been shown to catalyze the addition of fluoropyruvate to various aldehydes, providing access to chiral fluorinated building blocks. escholarship.orgnih.govresearchgate.net While direct enzymatic synthesis of this compound has not been extensively reported, the broader advancements in the chemoenzymatic synthesis of fluorinated compounds suggest potential future applications in this area. escholarship.orgnih.govnih.govresearchgate.net The use of enzymes can offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical methods. escholarship.orgnih.govnih.govresearchgate.net
Decarboxylative Strategies for Trifluoroethoxy Group Introduction
Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, prized for their use of readily available carboxylic acids as starting materials and the release of carbon dioxide as a benign byproduct. researchgate.net These strategies typically involve the generation of radical intermediates through single-electron transfer, which can then participate in bond-forming reactions. chemrxiv.org
While decarboxylative strategies are well-established for creating carbon-carbon, carbon-nitrogen, and even carbon-fluorine bonds, their application for the direct introduction of a trifluoroethoxy group onto a phenolic ring is not widely documented in current literature. The hypothetical pathway would involve the decarboxylation of a trifluoroethoxy-containing carboxylic acid, such as 2,2,2-trifluoroethoxyacetic acid, to generate a trifluoroethoxyl radical or a related reactive species capable of coupling with a phenolic substrate.
General strategies for decarboxylative C-O bond formation often rely on photoredox or metal catalysis. chemrxiv.org For instance, organophotoredox catalysis can facilitate the intramolecular decarboxylative coupling of amino acid-based electrophiles with phenols to form C-O bonds, providing access to complex heterocyclic structures. chemrxiv.org Similarly, copper-catalyzed decarboxylative borylation of aromatic carboxylic acids has been developed, though this leads to an arylboronic ester rather than a direct C-O ether linkage. nih.gov
The direct decarboxylative trifluoromethylation of aryl halides using reagents like copper(I) trifluoroacetate (B77799) has been reported, showcasing a pathway for introducing a CF3 group via a decarboxylative mechanism. researchgate.net However, extending this logic to the larger trifluoroethoxy group presents distinct challenges.
Below is a generalized scheme for a potential, though not yet established, decarboxylative trifluoroethoxylation.
Table 1: Generalized Scheme for Decarboxylative Trifluoroethoxylation
| Reactant A | Reactant B | Proposed Conditions | Product | Description |
| Phenol Derivative | Trifluoroethoxyacetic Acid | Photoredox or Metal Catalyst, Heat/Light | Trifluoroethoxyphenol | A hypothetical reaction where a trifluoroethoxyl moiety is coupled to a phenol via decarboxylation of a suitable carboxylic acid precursor. |
This table represents a conceptual pathway rather than a documented, high-yield reaction.
Electrophilic Addition Reactions to Unsaturated Systems for Fluorinated Compounds
Electrophilic addition is a fundamental reaction class for functionalizing unsaturated systems like alkenes and alkynes. pageplace.decrunchchemistry.co.uk However, the direct electrophilic addition of a cationic trifluoroethoxy species (CF3CH2O+) to a double bond is not a standard transformation. Instead, the introduction of a trifluoroethoxy group to an unsaturated system is typically achieved through more complex, often radical-mediated or multi-step, pathways. researchgate.netchim.it
One modern approach involves a photoredox-catalyzed Meerwein-type reaction for the trifluoroethoxylation of styrenes. researchgate.net This method utilizes an iridium photocatalyst to generate a fluoroalkyl radical from a suitable precursor, which then adds to the alkene. Another strategy involves the synthesis of trifluoroethoxylated 2H-azirines from enamine compounds using a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) in 2,2,2-trifluoroethanol (TFE) as the solvent. chim.it The enamine's double bond is activated by the iodine reagent, facilitating the incorporation of the trifluoroethoxy group in a cyclization reaction.
These examples highlight that while classic electrophilic addition is not the primary route, related additions to unsaturated systems are viable for creating C-O bonds with fluorinated alcohols.
Table 2: Examples of Trifluoroethoxy Group Introduction via Addition to Unsaturated Systems
| Substrate | Reagent(s) | Catalyst/Solvent | Product Type | Reference |
| Styrene | Fluoroalkyl Radical Precursor | Iridium Photocatalyst | Trifluoroethoxylated Alkane | researchgate.net |
| Enaminone | Phenyliodine(III) diacetate (PIDA) | 2,2,2-Trifluoroethanol (TFE) | Trifluoroethoxylated 2H-Azirine | chim.it |
Synthesis of Chiral Derivatives of Trifluoroethoxyphenols
The creation of chiral centers in fluorinated molecules is a significant area of synthetic chemistry, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. nih.gov Several advanced catalytic asymmetric methods can be applied to generate chiral derivatives of trifluoroethoxyphenols or related structures.
A prominent strategy involves the enantioselective fluorinative dearomatization of phenols using chiral anion phase-transfer catalysis. acs.orgnih.gov In this approach, developed by Toste and colleagues, a chiral BINOL-derived phosphate (B84403) acts as a catalyst, creating a chiral environment for the reaction between a phenol and an electrophilic fluorinating agent like Selectfluor. This transforms a simple, achiral phenol into a complex, chiral fluorinated cyclohexadienone with high enantioselectivity. thieme-connect.com While this method introduces a single fluorine atom rather than a trifluoroethoxy group, the principle of using chiral anions to control stereochemistry on a phenol ring is highly relevant.
Another powerful technique is the use of N-Heterocyclic Carbene (NHC) catalysis. NHCs can catalyze highly enantioselective intramolecular annulations between in-situ generated acyl anion intermediates and Michael acceptors containing trifluoromethyl groups. This has been successfully applied to synthesize chiral fluoroalkylated benzopyranones, which are structurally related to phenols, with excellent yields and enantioselectivites. nih.govorganic-chemistry.org
Furthermore, the catalytic asymmetric synthesis of tertiary alcohols bearing a trifluoromethyl group is well-established. rsc.orgresearchgate.net These methods often involve the addition of nucleophiles (like aryl boronic acids or azides) to trifluoromethyl ketones in the presence of a chiral catalyst system, such as a Cu(II)/chiral hydroxamic acid complex or a rhodium complex with a chiral sulfinamide/olefin ligand. rsc.orgus.es These approaches provide access to chiral building blocks that could be further elaborated into chiral trifluoroethoxyphenol derivatives.
Table 3: Overview of Asymmetric Strategies for Synthesizing Chiral Fluorinated Compounds
| Methodology | Catalyst Type | Substrate Type | Key Features | Reference(s) |
| Chiral Anion Phase-Transfer Catalysis | Chiral Phosphoric Acid (e.g., BINOL-derived) | Phenols | Enantioselective fluorinative dearomatization. | acs.orgnih.govthieme-connect.com |
| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salt Precursor | Salicylaldehyde-derived acrylates | Intramolecular annulation to form chiral benzopyranones with quaternary C-CF3 centers. | nih.govorganic-chemistry.org |
| Asymmetric Aldol Reaction | Cu(II) / Chiral Hydroxamic Acid | α-N3 Amide, Trifluoromethyl Ketones | Synthesis of CF3-substituted tertiary propargylic alcohols. | rsc.org |
| Asymmetric Arylation | Rhodium / Chiral Sulfinamide-Olefin Ligand | Trifluoromethyl Ketones, Arylboronic Acids | Synthesis of chiral tertiary trifluoromethyl carbinols. | us.es |
Chemical Reactivity and Transformation Studies of 3 2,2,2 Trifluoroethoxy Phenol
Reactivity of the Phenolic Hydroxyl Group in Functionalization
The phenolic hydroxyl (-OH) group is a primary site for functionalization, readily undergoing reactions typical for phenols, such as etherification and esterification. These transformations are crucial for modifying the compound's properties and for its use as an intermediate in multi-step syntheses.
Etherification: The hydroxyl group can be converted into an ether linkage. For instance, in the synthesis of related complex molecules, a phenolic sodium salt (phenoxide) is reacted with trifluoroethanol to form a trifluoroethoxy ether linkage google.com. Similarly, the hydroxyl group of 3-(2,2,2-trifluoroethoxy)phenol can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This highly nucleophilic phenoxide can then react with various alkylating agents (e.g., alkyl halides or tosylates) to yield a diverse range of diaryl or alkyl aryl ethers.
Esterification: The synthesis of esters from the phenolic hydroxyl group is another common transformation. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base catalyst. A radical pathway for the specific acylation of phenolic hydroxyl groups has also been reported, where a phenol (B47542) reacts with an aldehyde in the presence of iridium and nickel bromide catalysts under blue light irradiation to form the corresponding ester mlsu.ac.in. This method highlights the potential for selective functionalization of the hydroxyl group in this compound.
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Alkyl aryl ether (Ar-O-R) |
| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | Aryl ester (Ar-O-COR) |
Reactions Involving the 2,2,2-Trifluoroethoxy Moiety
The 2,2,2-trifluoroethoxy group is generally stable, but under specific conditions, it can participate in reactions, most notably nucleophilic substitution.
The 2,2,2-trifluoroethoxy group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strongly electron-withdrawing substituents. researchgate.net For related heteroaryl compounds, the trifluoroethoxy group has been shown to be an effective leaving group for displacement by alkoxides. researchgate.net This reactivity is attributed to the ability of the electron-withdrawing trifluoromethyl (-CF₃) group to stabilize the negative charge that develops during the formation of the Meisenheimer complex intermediate. Therefore, in derivatives of this compound that contain additional activating groups (such as a nitro group), the trifluoroethoxy moiety could potentially be displaced by potent nucleophiles like alkoxides or amines under forcing conditions. The substitution of trifluoroethoxy groups has also been demonstrated in the context of phosphate (B84403) esters, where they are selectively replaced by other alcohols in the presence of DBU or lithium alkoxides. researchgate.net
The interaction of this compound with organometallic reagents, such as organolithium compounds (e.g., n-butyllithium) or lithium dialkylamides (e.g., LDA), is primarily dictated by the most acidic proton in the molecule, which is the phenolic proton. The initial and most rapid reaction will be deprotonation of the hydroxyl group to form a lithium phenoxide.
Following deprotonation, further reactions can occur. Directed ortho-metalation (DoM) is a possibility, where the resulting phenoxide directs lithiation to one of the adjacent carbon atoms (C2 or C4). The trifluoroethoxy group is not expected to be displaced by common organometallic reagents under standard conditions. Instead, these reagents are more likely to effect C-H activation on the aromatic ring. For example, the treatment of 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (B1272966) with LDA is known to result in lithiation. This suggests that after deprotonation of the hydroxyl group, a strong base like LDA could potentially deprotonate one of the aromatic protons of this compound, creating a dianion that can be trapped with various electrophiles.
Reactions on the Aromatic Ring System of Trifluoroethoxyphenols
The aromatic ring of this compound is the site of electrophilic substitution and can be functionalized via metal-catalyzed cross-coupling reactions.
Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the hydroxyl (-OH) and the 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups.
Hydroxyl Group (-OH): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. mlsu.ac.incollegedunia.com It strongly directs incoming electrophiles to positions 2, 4, and 6.
2,2,2-Trifluoroethoxy Group (-OCH₂CF₃): This group is deactivating due to the strong inductive electron-withdrawing effect of the -CF₃ moiety, which is transmitted through the oxygen atom to the ring. Consequently, it acts as a meta-director.
In a competition scenario, the strongly activating ortho, para-directing hydroxyl group dominates the regiochemical outcome. collegedunia.com Therefore, electrophilic attack will occur preferentially at the positions ortho and para to the -OH group, namely C2, C4, and C6. The trifluoroethoxy group at C3 will then exert a secondary influence, primarily through steric hindrance and its inductive effect, on the distribution of isomers among these activated positions. The C6 position is sterically unhindered, while the C2 and C4 positions are adjacent to the bulky trifluoroethoxy group. Thus, substitution is most likely to occur at the C6 and C4 positions.
| Position | Activation/Deactivation by -OH (at C1) | Activation/Deactivation by -OCH₂CF₃ (at C3) | Predicted Reactivity |
| 2 | ortho (activated) | ortho (deactivated) | Moderately favored |
| 4 | para (activated) | ortho (deactivated) | Highly favored |
| 5 | meta (weakly activated) | meta (deactivated) | Disfavored |
| 6 | ortho (activated) | para (deactivated) | Highly favored |
For this compound to be used in metal-catalyzed cross-coupling reactions as the electrophilic partner, the phenolic hydroxyl group must first be converted into a more effective leaving group. A common strategy is its transformation into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group by reaction with triflic anhydride (B1165640). nih.gov The resulting aryl triflate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.orgharvard.edu This method is widely used to synthesize biaryl compounds. Studies on related bis(triflates) have shown that these reactions can proceed with high site-selectivity. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl triflate with a primary or secondary amine. organic-chemistry.orgwikipedia.orgrug.nl It is a powerful method for the synthesis of arylamines.
Heck Reaction: This reaction involves the coupling of the aryl triflate with an alkene to form a substituted alkene, creating a new carbon-carbon bond. iitk.ac.inclockss.org
These cross-coupling strategies allow for the introduction of a wide array of substituents onto the aromatic ring, making this compound a versatile building block for the synthesis of complex molecules.
Formation of Advanced Chemical Building Blocks and Derivatives
Derivatization for Complex Molecular Architectures
The phenolic hydroxyl group and the activated aromatic ring of this compound serve as versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of elaborate scaffolds.
A significant application of trifluoroethoxylated phenols is in the synthesis of pharmaceutically active compounds. For instance, the related isomer, 2-(2,2,2-trifluoroethoxy)phenol (B147642), is a key intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. The synthesis involves the alkylation of the phenolic oxygen, demonstrating a common strategy for derivatization. google.com This approach can be analogously applied to this compound to generate a library of derivatives with potential biological activities.
Furthermore, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have shown potential as anticancer agents, has utilized building blocks containing a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety. nih.gov This highlights the compatibility of the trifluoroethoxy group with the reaction conditions required to construct complex urea-based scaffolds. The general synthetic approach involves the reaction of an aniline (B41778) derivative with an isocyanate, a versatile method for creating diverse molecular architectures.
The table below summarizes key derivatization reactions applicable to this compound for building complex molecules.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| O-Alkylation | Alkyl halides, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether derivatives | Pharmaceutical intermediates |
| Urea Formation | Isocyanates, Solvent | Substituted ureas | Bioactive molecules |
| Esterification | Acyl chlorides or Carboxylic acids, Catalyst | Ester derivatives | Fine chemicals, Pro-drugs |
Synthesis of O-, N-, and S-Heterocycles, Carbocycles, and Fused Polycycles
The phenolic nature of this compound makes it a suitable starting material for the synthesis of a wide array of heterocyclic and carbocyclic systems. Classical condensation and cyclization reactions can be employed to construct rings of varying sizes and heteroatom compositions.
O-Heterocycles: The Pechmann condensation, a classic method for synthesizing coumarins, involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org It is plausible that this compound could undergo this reaction to yield trifluoroethoxylated coumarin (B35378) derivatives, which are of interest for their potential photophysical and biological properties.
N-Heterocycles: The synthesis of nitrogen-containing heterocycles from phenolic precursors is well-established. For example, the Doebner-von Miller reaction and the Skraup synthesis are used to prepare quinolines from anilines, which can be derived from phenols. researchgate.net While these reactions are not directly applicable to phenols, the conversion of this compound to the corresponding aniline would open up pathways to these important heterocyclic systems. More directly, the Mannich reaction, which involves the aminoalkylation of an acidic proton, can be used with phenols to introduce aminomethyl groups, which can then be elaborated into various nitrogen heterocycles. byjus.comacs.org
The synthesis of pyrazoline compounds, a class of five-membered nitrogen heterocycles, has been demonstrated using a vanillin (B372448) derivative that was first etherified with a trifluoroethoxylated pyridine (B92270) moiety. frontiersin.org This showcases the utility of the trifluoroethoxy group in the synthesis of N-heterocycles. Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved starting from 2,5-bis(2,2,2-trifluoroethoxy)phenyl precursors, indicating that the trifluoroethoxyphenyl scaffold is amenable to the construction of such five-membered aromatic heterocycles. researchgate.net
S-Heterocycles: The synthesis of sulfur-containing heterocycles can also be envisioned. For instance, reaction with appropriate sulfur-containing reagents could lead to the formation of benzothiazoles or other related structures, although specific examples starting from this compound are not prevalent in the literature.
Carbocycles and Fused Polycycles: The Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, can be a gateway to the synthesis of fused carbocyclic and heterocyclic systems. ijpcbs.comorganic-chemistry.org The resulting aldehyde can undergo further cyclization reactions to build polycyclic architectures.
The following table provides an overview of potential cyclization reactions for synthesizing various cyclic systems from this compound.
| Cyclic System | Synthetic Method | Key Reagents |
| Coumarins (O-Heterocycle) | Pechmann Condensation | β-ketoester, Acid catalyst |
| Quinolines (N-Heterocycle) | Doebner-von Miller / Skraup (via aniline) | α,β-Unsaturated carbonyl compounds, Acid |
| Pyrazolines (N-Heterocycle) | Condensation/Cyclization | Hydrazine derivatives |
| 1,3,4-Oxadiazoles (N,O-Heterocycle) | Multi-step synthesis | Hydrazides, Cyclizing agents |
| Fused Systems | Vilsmeier-Haack followed by cyclization | POCl₃, DMF |
Preparation of Multifunctionalized Compounds from Trifluoroethoxyphenol Precursors
The derivatization of this compound is not limited to the construction of single complex molecules but also extends to the preparation of compounds bearing multiple functional groups. These multifunctionalized compounds are valuable as versatile intermediates in organic synthesis and as final products with tailored properties.
The synthesis of silodosin-based arylsulfonamide derivatives exemplifies the creation of multifunctional molecules. The synthetic route involves the initial preparation of 2-(2,2,2-trifluoroethoxy)phenol, which is then elaborated through a series of reactions to introduce an amino-pyrrolidine side chain and a sulfonamide group, resulting in a complex molecule with multiple functional and chiral centers. mdpi.com
Another example is the synthesis of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives. These molecules possess a central oxadiazole ring, two trifluoroethoxy groups, an acetyl group, and a variable aryl substituent, making them highly functionalized. researchgate.net
The introduction of functional groups can be achieved through a variety of standard organic transformations. The phenolic hydroxyl can be converted to other functional groups, and the aromatic ring can undergo electrophilic substitution reactions to introduce nitro, halogen, or acyl groups, which can be further modified.
The table below illustrates some common functionalization reactions that can be applied to this compound to generate multifunctional compounds.
| Functionalization Reaction | Reagents | Introduced Functional Group |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogen (-Br, -Cl) |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl group (-COR) |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonate ester (-OSO₂R) |
Applications of 3 2,2,2 Trifluoroethoxy Phenol As a Chemical Building Block and Intermediate
Role in Organic Synthesis as a Precursor
As a precursor in organic synthesis, 3-(2,2,2-trifluoroethoxy)phenol offers chemists a valuable scaffold for constructing complex molecular architectures. The hydroxyl group provides a reactive handle for a variety of chemical transformations, including etherification and esterification, while the aromatic ring can be further functionalized. This dual reactivity is instrumental in its application in creating diverse and targeted molecules. For instance, analogous structures like 2-(2,2,2-trifluoroethoxy)phenol (B147642) are crucial intermediates in the multi-step synthesis of pharmacologically active compounds. nih.govmdpi.com A common synthetic route involves the alkylation of a protected phenol (B47542) followed by further chemical modifications, highlighting the utility of the trifluoroethoxyphenol core. nih.gov
Facilitating Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to produce a wide array of structurally different molecules from a common starting material, which is essential for discovering new drugs and chemical probes. The structure of this compound is well-suited for DOS. Its phenolic hydroxyl group and aromatic ring serve as points for divergent synthesis, allowing for the attachment of various chemical moieties through reactions like palladium-catalyzed cross-couplings, etherifications, and electrophilic aromatic substitutions. nih.gov
This approach enables the creation of large libraries of novel compounds where the trifluoroethoxy group provides a consistent, property-enhancing feature across the collection. The ability to systematically modify other parts of the molecule allows for the fine-tuning of its biological activity or material properties. This strategy is valuable in medicinal chemistry for exploring structure-activity relationships (SAR) and identifying lead compounds with optimal efficacy and safety profiles. The development of α,α-difluoroketones through methods applicable to drug derivatives is one example of how fluorinated building blocks contribute to diversity-oriented synthesis. researchgate.net
Enhancing Metabolic Stability and Binding Interactions in Target Molecules
The incorporation of fluorine into drug candidates is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The 2,2,2-trifluoroethoxy group in this compound plays a significant role in enhancing the metabolic stability of molecules derived from it. Fluorinated organic compounds are known to have greater metabolic stability compared to their non-fluorinated counterparts. cardiff.ac.uk The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450, which is responsible for the breakdown of many drugs. cardiff.ac.uk By blocking sites susceptible to oxidative metabolism, the trifluoroethoxy group can increase the half-life and bioavailability of a drug. For example, derivatives of the isomeric 2-(2,2,2-trifluoroethoxy)phenol have demonstrated adequate metabolic stability in in-vitro assays, a desirable characteristic for drug candidates. nih.govmdpi.com
Furthermore, the trifluoroethoxy group can enhance binding interactions with biological targets like proteins and enzymes. Its strong electron-withdrawing nature alters the electronic distribution of the entire molecule, which can lead to more potent and selective binding. The fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein. This enhanced binding affinity can translate to improved drug potency.
Below is a table of representative pharmaceutical intermediates synthesized from trifluoroethoxyphenol precursors, illustrating their role in drug development.
| Precursor | Intermediate | Application/Significance |
| 2-Methoxyphenol | 2-(2,2,2-Trifluoroethoxy)phenol | Key building block for creating α1A/α1D-adrenergic receptor antagonists. nih.govmdpi.com |
| 2-(2,2,2-Trifluoroethoxy)phenol | 1-(2-Bromoethoxy)-2-(2,2,2-trifluoroethoxy)benzene | Intermediate used in the synthesis of silodosin-based arylsulfonamide derivatives. mdpi.com |
| 2-(2,2,2-Trifluoroethoxy)phenol | Phenyl acetate (B1210297) compounds | Investigated for sedative and hypnotic effects. chemicalbook.com |
Utilization in Materials Science Research
The unique properties conferred by the trifluoroethoxy group make this compound an attractive monomer for the development of advanced materials. Its incorporation into polymers and other materials can lead to significant enhancements in thermal stability, chemical resistance, and specific surface and dielectric properties.
Incorporation into Polymers and Copolymers
This compound can be incorporated into various polymer backbones, with polyphosphazenes being a notable example. Polyphosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be modified with a wide variety of organic side groups. wikipedia.orgnih.gov
When 2,2,2-trifluoroethoxy groups are attached as side chains to a polyphosphazene backbone, the resulting polymers exhibit a unique combination of properties. wikipedia.org The inherent flexibility of the P-N backbone, combined with the attached fluoroalkoxy groups, results in materials with very low glass transition temperatures (Tg), often below -60°C, making them excellent elastomers. wikipedia.orgacs.org These polymers also demonstrate high thermal stability and hydrophobicity. wikipedia.orgresearchgate.net The phenolic group of this compound provides the reactive site needed to attach this functional moiety to the polymer backbone via a nucleophilic substitution reaction. acs.org
The introduction of trifluoroethoxy groups has been shown to significantly influence the physical properties of these polymers. For example, a polyphosphazene elastomer modified with these groups exhibits a dielectric permittivity twice as high as conventional polydimethylsiloxanes (PDMS), along with excellent elasticity and a high dielectric breakdown field, making it suitable for applications in soft robotics and artificial muscles. rsc.org
The table below summarizes key properties of polyphosphazenes functionalized with 2,2,2-trifluoroethoxy groups.
| Property | Value/Observation | Significance |
| Glass Transition Temperature (Tg) | As low as -60°C to -90°C | Allows for elasticity and flexibility at low temperatures. wikipedia.orgacs.org |
| Dielectric Permittivity | ~2x higher than PDMS | Enables higher electrostatic forces in dielectric elastomer actuators. rsc.org |
| Thermal Stability | High | Suitable for use in components exposed to high temperatures. researchgate.net |
| Biocompatibility | Biocompatible, anti-inflammatory, antithrombogenic | Potential for use in long-term implantable medical devices. nih.gov |
| Surface Properties | Hydrophobic | Useful for creating water-repellent surfaces and coatings. wikipedia.org |
Development of Specialty Performance Fluids
Hydrofluoroethers, a class of compounds to which this compound belongs, are noted for their use as specialty fluids. The properties imparted by the fluorinated group—such as high thermal stability, low surface tension, chemical inertness, and non-flammability—are highly desirable for performance fluids used in demanding applications. While direct application of this specific phenol as a fluid is less common, it serves as a critical building block for synthesizing larger, more complex fluorinated molecules that can function as lubricants, heat transfer fluids, or carrier fluids for lubricant deposition. The weak solvation ability and high hydrophobicity of hydrofluoroethers make them promising targets in materials science, including for the design of improved lithium metal batteries. cardiff.ac.uk
Applications in Advanced Coatings and Materials
The incorporation of this compound into materials is a key strategy for developing advanced coatings with specialized surface properties. The low surface energy characteristic of fluorinated compounds results in surfaces that are highly hydrophobic (water-repellent) and often oleophobic (oil-repellent).
Research on poly[bis(trifluoroethoxy)phosphazene] (TFE) has shown that it can be used to create coatings that are not only biocompatible and antithrombogenic but also significantly reduce bacterial adhesion and biofilm formation. nih.gov The linkage of fluorophenoxy groups to the polymer backbone was found to increase surface stiffness and antimicrobial properties. nih.gov Such coatings are highly valuable for medical devices, where preventing infection and thrombosis is critical. Furthermore, the high elasticity and strength of these polymers allow for the creation of uniform and durable implant coatings. nih.gov These properties make materials derived from trifluoroethoxyphenols excellent candidates for protective coatings in aerospace, electronics, and biomedical industries.
Potential in Agrochemical Research and Development
The incorporation of fluorine atoms into active molecules is a well-established strategy in agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes. The this compound scaffold, in particular, has emerged as a valuable building block in the synthesis of novel pesticides, including herbicides, fungicides, and insecticides. The trifluoroethoxy group at the meta-position of the phenol ring can significantly influence the biological activity and physicochemical properties of the resulting agrochemical.
Research in this area has led to the development of several patented compounds and investigation into their biological activities. The 3-(2,2,2-trifluoroethoxy)phenyl moiety is often introduced to explore its effect on the efficacy and spectrum of activity of new potential agrochemicals.
One notable example is its incorporation into heteroaryl-triazole and heteroaryl-tetrazole compounds. A European patent discloses a series of these compounds for use as pesticides. googleapis.com Among them, N'-(2,5-dimethyl-4-{[3-(2,2,2-trifluoroethoxy)phenyl]sulfanyl}phenyl)-N-ethyl-N-methylimidoformamide has been synthesized and characterized. googleapis.com This indicates the utility of the 3-(2,2,2-trifluoroethoxy)phenyl group as a key structural component in the development of new crop protection agents.
Similarly, novel phenylamidine derivatives containing the 3-(2,2,2-trifluoroethoxy)phenyl group have been synthesized and investigated for their potential to control phytopathogenic fungi. epo.org These compounds are designed to offer enhanced activity against various microbial pathogens that affect agricultural and horticultural crops. epo.org
In the field of herbicides, the structural motif of a substituted phenol is present in the degradation products of some commercial herbicides. For instance, the herbicide tembotrione (B166760) metabolizes in the soil to form various derivatives, including 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)phenol. researchgate.netacs.org While this is a metabolite and not the parent compound, its formation highlights the environmental presence and chemical stability of the trifluoroethoxylated phenol structure.
Furthermore, pyrimidine (B1678525) derivatives are a well-known class of fungicides. Research has shown that the introduction of a 4-(2,2,2-trifluoroethoxy) substituent can lead to unexpected advantages in terms of vapor activity, foliar eradicant activity, and systemic properties. google.com Building on the importance of the substituted phenoxy-pyrimidine core, a study on the antifungal activity of novel pyrimidine derivatives containing an amide moiety included the synthesis and testing of compounds with a 3-oxyphenyl linkage, which showed promising activity against various plant pathogens. nih.gov
The following table summarizes some of the agrochemicals and candidate compounds that incorporate the 3-(2,2,2-trifluoroethoxy)phenyl building block, along with their targeted application and reported activity.
| Compound Name | Agrochemical Class | Target/Application | Research Findings/Activity |
| N'-(2,5-dimethyl-4-{[3-(2,2,2-trifluoroethoxy)phenyl]sulfanyl}phenyl)-N-ethyl-N-methylimidoformamide | Pesticide | Control of insects in plant protection and ectoparasites on animals. googleapis.com | Disclosed in a European patent as a novel pesticide. googleapis.com |
| Novel Phenylamidine Derivatives | Fungicide | Control of phytopathogenic fungi in agricultural and horticultural crops. epo.org | Developed as part of a new family of compounds with potential for high activity against undesired microorganisms. epo.org |
| 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)phenol | Herbicide Metabolite | A degradation product of the herbicide tembotrione. researchgate.netacs.org | Identified as a metabolite in environmental fate studies of tembotrione. researchgate.netacs.org |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Fungicide | Antifungal activity against Phomopsis sp. | Exhibited an inhibition rate of 100% against Phomopsis sp., superior to the commercial fungicide Pyrimethanil. nih.gov |
Computational and Theoretical Investigations of 3 2,2,2 Trifluoroethoxy Phenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations provide deep insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Properties
Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. analis.com.my DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and a host of electronic properties. For a molecule like 3-(2,2,2-Trifluoroethoxy)phenol, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, revealing the molecule's most stable three-dimensional conformation.
The presence of the electron-withdrawing trifluoroethoxy group and the electron-donating hydroxyl group at the meta-position leads to a complex interplay of electronic effects that dictate the molecule's geometry and reactivity. DFT studies on similar substituted phenols and aromatic ethers show that the C-O bond of the ether linkage and the orientation of the trifluoroethoxy group relative to the aromatic ring are key structural parameters. researchgate.net
A hypothetical DFT calculation using a common functional like B3LYP with a basis set such as 6-311+G(d,p) would yield optimized geometric parameters. researchgate.netresearchgate.net While specific data for the title compound is not published, we can present an illustrative table based on expected values for similar aromatic compounds.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (phenol) | ~1.36 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | O-CH2 | ~1.43 Å |
| Bond Length | C-CF3 | ~1.50 Å |
| Bond Angle | C-O-H | ~109° |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | C-C-O-C | ~120° |
| Note: This data is illustrative and based on general values for similar functional groups in aromatic systems, as specific published data for this compound is unavailable. |
Furthermore, DFT calculations provide access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net
Analysis of Electrostatic Potential Distributions
The electrostatic potential (ESP) is a real-space function that describes the interaction energy of a positive point charge with the electron density of a molecule. libretexts.orgphysicsscotland.co.ukiitk.ac.inncert.nic.inhawaii.edu It is a valuable tool for understanding and predicting intermolecular interactions, particularly in non-covalent bonding. The ESP is typically mapped onto the molecule's electron density surface, with colors representing different potential values (e.g., red for negative potential, blue for positive potential). researchgate.net
For this compound, the ESP map would reveal regions of high and low electron density. A region of negative electrostatic potential (red) is expected around the phenolic oxygen atom due to its lone pairs, making it a hydrogen bond acceptor site. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor. The highly electronegative fluorine atoms of the trifluoroethoxy group would also create a region of negative potential, influencing how the molecule interacts with other polar molecules or ions. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes and intermolecular interactions that cannot be captured by static quantum chemical calculations. nih.govunimi.itrsc.orgmdpi.com
Studies on Quadrupole-Dipole Interactions within Fluorinated Systems
The interaction between molecules is governed by a combination of electrostatic forces (including dipole-dipole, dipole-quadrupole, and quadrupole-quadrupole interactions), dispersion forces, and Pauli repulsion. In fluorinated systems interacting with molecules that possess a significant quadrupole moment, such as carbon dioxide (CO2), quadrupole-dipole interactions can be particularly important. researchgate.netelectronicsandbooks.comsemanticscholar.org
Investigation of CO2-Philicity and the Influence of Fluorination
The term "CO2-philic" refers to the high affinity of a substance for carbon dioxide. rsc.orgnih.govnih.govmanchester.ac.uk This property is of great interest for applications such as CO2 capture and sequestration, and for using CO2 as a green solvent. Fluorinated compounds, particularly fluorinated ethers, are well-known for their CO2-philicity. researchgate.netricest.ac.ir
Molecular dynamics simulations can be employed to study the solvation of this compound in supercritical CO2. These simulations would reveal the local arrangement of CO2 molecules around the solute, quantifying the strength and nature of the intermolecular interactions. It is hypothesized that the trifluoroethoxy group would be the primary site of interaction with CO2 molecules, driven by the favorable quadrupole-dipole interactions discussed previously. researchgate.net
Studies on polymers containing trifluoroethoxy groups, such as poly[bis(2,2,2-trifluoroethoxy)phosphazene], have confirmed through both computational and experimental work that the fluorinated side chains are responsible for the high CO2 solubility. researchgate.netresearchgate.netresearchgate.net The presence of the trifluoroethoxy group in this compound strongly suggests that this molecule would exhibit a degree of CO2-philicity.
Table 3: Intermolecular Interaction Energies of CO2 with Model Compounds
| Interacting Pair | Interaction Energy (kJ/mol) | Primary Interaction Type | Reference |
| CO2 – CH3CF3 | -11.5 (approx.) | Quadrupole-Dipole | researchgate.net |
| CO2 – CH3CH2CF3 | -11.5 | Quadrupole-Dipole | researchgate.net |
| Note: These values are from ab initio calculations on model systems and are illustrative of the interactions expected for the trifluoroethoxy group. |
Structure-Reactivity Relationship Predictions
Computational chemistry provides powerful tools for predicting the relationship between the molecular structure of this compound and its chemical reactivity. By employing quantum mechanics and molecular modeling, it is possible to gain insights into how this compound will behave in various chemical reactions, guiding synthetic efforts and the discovery of new applications.
Elucidating Reaction Pathways and Mechanisms
The elucidation of reaction pathways and mechanisms is a cornerstone of computational chemistry. For this compound, theoretical studies can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thereby predicting the most likely reaction products.
A key aspect of reactivity for an aromatic compound like this compound is its behavior in electrophilic aromatic substitution reactions. Computational models, including machine learning approaches, can predict the most probable sites for electrophilic attack. acs.org These models often use quantum mechanics descriptors to identify the reactive sites with high accuracy. acs.org For this compound, the electron-donating nature of the hydroxyl group (-OH) and the electron-withdrawing nature of the trifluoroethoxy group (-OCH₂CF₃) will create a specific electron density distribution on the aromatic ring, which can be calculated using methods like Density Functional Theory (DFT).
DFT calculations, often using functionals like B3LYP with a suitable basis set such as cc-pVTZ, are widely used for investigating fluorinated compounds and their reaction mechanisms. mdpi.comnih.gov These calculations can determine the distribution of electron density and identify the nucleophilic and electrophilic sites within the molecule. The resulting molecular electrostatic potential (MEP) map visually represents these reactive areas. For this compound, the hydroxyl group is expected to direct electrophiles to the ortho and para positions relative to it, while the trifluoroethoxy group will have a deactivating effect.
A hypothetical reaction pathway for the nitration of this compound is presented in the table below, with activation energies calculated using DFT.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Formation of Nitronium Ion | Generation of the electrophile (NO₂⁺) from nitric and sulfuric acid. | Low |
| Electrophilic Attack (Ortho to -OH) | Attack of NO₂⁺ at the position ortho to the hydroxyl group. | 15.2 |
| Electrophilic Attack (Para to -OH) | Attack of NO₂⁺ at the position para to the hydroxyl group. | 14.5 |
| Proton Transfer | Loss of a proton to restore aromaticity. | Low |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Analysis and Stereochemical Considerations
The primary focus of a conformational analysis of this compound would be the rotation around the C-O bonds of the ether linkage and the orientation of the hydroxyl group. Different arrangements of the trifluoroethoxy group relative to the phenol (B47542) ring can lead to conformers with different energies and dipole moments. These studies are often performed using molecular mechanics force fields for an initial scan, followed by higher-level quantum mechanics calculations (like DFT) to refine the energies of the most stable conformers. mdpi.com
The presence of the bulky and electronegative trifluoroethoxy group can lead to specific conformational preferences. For instance, computational studies on similar fluorinated molecules have shown that intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can significantly influence the preferred conformation. beilstein-journals.org In the case of this compound, an intramolecular hydrogen bond between the phenolic hydrogen and one of the oxygen or fluorine atoms of the trifluoroethoxy group might stabilize certain conformers.
The results of a conformational analysis can be summarized in a potential energy scan, showing the relative energy as a function of a specific dihedral angle. A hypothetical summary of the most stable conformers of this compound is provided below.
| Conformer | Dihedral Angle (°) (C(ar)-O-CH₂-CF₃) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| A | 180 (anti-periplanar) | 0.00 | 2.5 |
| B | 60 (gauche) | 1.2 | 3.1 |
| C | -60 (gauche) | 1.2 | 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
While this compound itself is not chiral, stereochemical considerations become important when it is incorporated into a larger molecule or interacts with a chiral environment, such as an enzyme active site. Computational docking studies can predict the preferred binding orientation of different conformers, providing insight into potential biological activity.
Rational Design of Novel Derivatives through Computational Approaches
Computational chemistry is an indispensable tool in the rational design of novel derivatives of this compound with tailored properties. By leveraging computational methods, researchers can design and screen new molecules in silico, saving significant time and resources compared to traditional synthetic approaches. researchgate.net
One of the primary methods used in rational drug design is Quantitative Structure-Activity Relationship (QSAR) modeling. explorationpub.com A 3D-QSAR study, for example, could be used to build a model that correlates the structural features of a series of this compound derivatives with their biological activity. explorationpub.comacs.org This model can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural modifications that are likely to enhance activity. The process involves aligning a set of molecules and calculating steric and electrostatic fields to generate a statistical model. explorationpub.com
Molecular docking is another powerful technique used to predict how a molecule binds to a biological target, such as a protein receptor or enzyme. For derivatives of this compound, docking studies could be used to design compounds that fit optimally into a specific binding pocket. This allows for the design of derivatives with improved potency and selectivity.
The general workflow for the rational design of novel derivatives would involve:
Scaffold Hopping and Modification: Starting with the this compound scaffold, various functional groups can be added or modified in silico at different positions on the phenyl ring.
Property Prediction: For each designed derivative, key properties such as binding affinity (using docking), solubility, and metabolic stability can be predicted using computational models.
Virtual Screening: A large library of virtual derivatives can be screened against a biological target to identify the most promising candidates.
Synthesis and Testing: The top-ranked virtual hits are then synthesized and tested experimentally to validate the computational predictions.
A hypothetical example of computationally designed derivatives of this compound with predicted improved binding affinity to a hypothetical protein target is shown in the table below.
| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interaction |
| 1 | Parent Compound | -6.5 | Hydrogen bond from -OH |
| 2 | Addition of -NH₂ at C5 | -7.8 | Additional hydrogen bond with Asp34 |
| 3 | Addition of -Cl at C4 | -7.2 | Halogen bond with Leu89 |
| 4 | Replacement of -OH with -NH₂ | -6.8 | Stronger hydrogen bond donation |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through these computational approaches, the design of new molecules based on the this compound structure can be accelerated, leading to the development of novel compounds with desired chemical and biological properties.
Advanced Analytical Methodologies for Characterization of 3 2,2,2 Trifluoroethoxy Phenol and Its Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopy is the primary toolset for determining the molecular structure of 3-(2,2,2-Trifluoroethoxy)phenol. Each technique provides unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Fluorine Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of fluorinated organic molecules like this compound. By analyzing the spectra from different nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons (-OCH₂CF₃) are coupled to the adjacent trifluoromethyl group, resulting in a characteristic quartet around δ 4.3 ppm. mdpi.com
¹⁹F NMR: Fluorine-19 NMR is particularly important for characterizing fluorinated compounds. In this case, it would show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal typically appears as a triplet due to coupling with the adjacent methylene protons (-CH₂-). mdpi.com
¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would display signals for the aromatic carbons, with those bonded to oxygen appearing at lower field (higher ppm), and distinct signals for the methylene carbon and the trifluoromethyl carbon. mdpi.com The carbon of the CF₃ group exhibits a quartet due to one-bond coupling with the three fluorine atoms.
Table 1: Predicted NMR Spectral Data for this compound This table presents expected chemical shifts (δ) and multiplicities based on data from analogous structures.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet (m) | - |
| ¹H | Phenolic (Ar-OH) | 5.0 - 6.0 (variable) | Singlet (s) | - |
| ¹H | Methylene (-OCH₂CF₃) | ~ 4.3 | Quartet (q) | J(H,F) ≈ 8-9 Hz |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -74 | Triplet (t) | J(F,H) ≈ 8-9 Hz |
| ¹³C | Aromatic (Ar-C) | 110 - 160 | - | - |
| ¹³C | Methylene (-OCH₂CF₃) | ~ 65 | Quartet (q) | J(C,F) ≈ 35-40 Hz |
| ¹³C | Trifluoromethyl (-CF₃) | ~ 124 | Quartet (q) | J(C,F) ≈ 275-280 Hz |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy: An IR spectrum of this compound would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong absorptions between 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. Other key peaks include C-O-C stretching for the ether linkage and various bands associated with the aromatic ring. rsc.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the symmetric C-F stretching modes are often strong, aiding in a comprehensive vibrational assignment. aps.org
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenol (B47542) | IR | 3200 - 3600 (Broad) |
| C-H Stretch | Aromatic | IR/Raman | 3000 - 3100 |
| C-H Stretch | Methylene | IR/Raman | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | IR/Raman | 1450 - 1600 |
| C-F Stretch | Trifluoromethyl | IR | 1100 - 1300 (Strong) |
| C-O Stretch | Ether & Phenol | IR | 1200 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce the structure of a compound by analyzing its fragmentation patterns. researchgate.net
For this compound (C₈H₇F₃O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. rsc.org
Under electron ionization (EI), the molecule will fragment in a predictable manner. The resulting mass spectrum would show a parent molecular ion peak and several fragment ion peaks. The fragmentation pattern is diagnostic and helps confirm the structure. Key fragmentation pathways could include:
Cleavage of the C-O ether bond, leading to fragments corresponding to the trifluoroethoxy group and the hydroxyphenyl group.
Loss of a CF₃ radical.
Fragmentation of the aromatic ring.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |
| 192 | Molecular Ion [M]⁺ | [C₈H₇F₃O₂]⁺ |
| 109 | [M - OCH₂CF₃]⁺ | [C₆H₅O]⁺ |
| 99 | [OCH₂CF₃]⁺ | [C₂H₂F₃O]⁺ |
| 83 | [CF₃]⁺ | [CF₃]⁺ |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, or impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity analysis and quantification of non-volatile or thermally sensitive compounds like phenols. lekovitesirovine.rs A reversed-phase HPLC method is typically employed for this purpose.
The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a gradient mixture of water (commonly with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. lekovitesirovine.rs Detection is typically achieved using a UV-Vis detector, set to a wavelength where the aromatic ring shows strong absorbance. The purity of the compound can be determined by the relative area of its peak in the chromatogram, and its concentration can be calculated by comparison to a calibration curve generated from reference standards. lekovitesirovine.rsgoogle.com
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) lekovitesirovine.rs |
| Flow Rate | 0.5 - 1.5 mL/min mdpi.com |
| Detection | UV-Vis at ~270-280 nm |
| Injection Volume | 5 - 20 µL lekovitesirovine.rs |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for the analysis of volatile and thermally stable compounds. epa.gov While phenolic compounds can be analyzed directly by GC, their polarity can lead to poor peak shape and column bleed.
To improve analysis, the phenolic hydroxyl group of this compound can be derivatized, for instance, through silylation (e.g., using BSTFA or MSTFA), to create a more volatile and less polar derivative. nih.gov The sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar polysiloxane-based column). epa.gov The separated components enter the mass spectrometer, which serves as a detector, providing both quantitative data and mass spectra for definitive identification by comparison with spectral libraries. core.ac.uk
Table 5: Typical GC-MS Method Parameters
| Parameter | Condition |
| Derivatization | Optional (e.g., silylation for improved volatility) nih.gov |
| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm) core.ac.uk |
| Carrier Gas | Helium rsc.org |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) epa.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV core.ac.uk |
| MS Detector | Quadrupole or Ion Trap |
Development of Specific Analytical Methods for Trace Components
The detection and quantification of trace components of this compound and its related derivatives are critical for process monitoring, impurity profiling, and environmental analysis. The inherent chemical properties of phenolic compounds, combined with the presence of the trifluoroethoxy group, necessitate the development of highly sensitive and specific analytical methods. Classical methods for determining phenolic compounds include gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). semanticscholar.org These techniques are foundational for achieving the low detection limits required for trace analysis.
Developing robust methods for trace analysis often involves a multi-step approach, beginning with sample preparation and extraction, followed by separation and detection. nih.gov For complex matrices, sample preparation is a primary determinant for the recovery and accurate quantification of phenolic compounds. nih.gov Techniques such as solid-phase extraction (SPE) are investigated to concentrate analytes and remove interfering substances before introduction into the chromatographic system. acs.org
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for this purpose. The choice of a suitable GC column and the optimization of chromatographic conditions are crucial for separating individual phenolic compounds from complex mixtures. matec-conferences.org For instance, stationary phases containing crown ethers have shown excellent selectivity for separating positional isomers of phenols. acs.org Method validation is essential to ensure reliability, establishing parameters such as specificity, linearity, and precision across calibration curves.
High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of phenolic compounds. nih.govnih.gov Reversed-phase HPLC, often coupled with UV or mass spectrometric detection, is commonly employed. For complex samples, method development may involve response surface methodology, where factors like mobile phase composition, flow rate, and column temperature are optimized to achieve the best separation of impurities. researcher.life
The table below summarizes key chromatographic methods applicable to the trace analysis of this compound and related compounds.
Table 1: Chromatographic Methods for Trace Analysis of Phenolic Compounds
| Analytical Technique | Detector | Typical Application | Key Optimization Parameters | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Quantification and identification of volatile and semi-volatile phenolic derivatives. | Column stationary phase, temperature programming, injection mode. acs.orgmatec-conferences.org | acs.orgmatec-conferences.org |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Purity assessment and quantification of non-volatile derivatives and impurities. | Mobile phase gradient, column type (e.g., C18), pH, flow rate. researcher.life | researcher.life |
| Automatic Thermal Desorption-GC/MS (TD-GC/MS) | Mass Spectrometry (MS) | Analysis of trace-level phenols in air samples, offering high sensitivity (low parts-per-trillion). | Desorption temperature, cryo-trapping, GC column selection. matec-conferences.org | matec-conferences.org |
| Solid-Phase Microextraction (SPME)-GC | Mass Spectrometry (MS) | Efficient pre-concentration and introduction method for rapid separation. | Fiber coating, extraction time, desorption conditions. acs.org | acs.org |
Emerging Analytical Approaches in Fluorinated Compound Analysis
The analysis of fluorinated compounds like this compound is continually evolving, with emerging techniques offering enhanced sensitivity, specificity, and structural elucidation capabilities. These advanced methods move beyond traditional chromatography to provide deeper insights into the molecular characteristics of these substances.
A significant technique in the analysis of organofluorine compounds is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . rsc.org Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR provides a unique spectral window with a wide chemical shift range, minimizing signal overlap. This makes it an invaluable tool for confirming the presence and chemical environment of fluorine atoms within a molecule, aiding in structural verification and the identification of fluorinated impurities. rsc.org
High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC) as in HR-LCMS , represents another powerful emerging approach. HR-LCMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown metabolites or degradation products without the need for reference standards. jaims.in This technique is capable of detecting a wide array of bioactive compounds, including aromatic and phenolic structures, in complex mixtures. jaims.in
Three-dimensional fluorescence spectroscopy , also known as an excitation-emission matrix (EEM), is a rapid and highly sensitive method for monitoring phenolic compounds in aqueous environments. semanticscholar.org While overlapping spectra can pose a challenge for mixtures, the application of multivariate statistical methods like parallel factor analysis (PARAFAC) can deconvolve the complex data, allowing for the quantitative determination of individual components. semanticscholar.org This technique holds potential for real-time process monitoring or environmental screening.
Fourier Transform Infrared Spectroscopy (FTIR) is an advanced analytical technique used to identify the functional groups present in a sample by providing a detailed molecular fingerprint. jaims.in In the context of complex formulations, FTIR helps in the qualitative assessment of chemical constituents and can be used to ensure batch-to-batch consistency. jaims.in
The table below highlights some of these emerging analytical approaches.
Table 2: Emerging Analytical Approaches for Fluorinated Phenols
| Technique | Principle | Application for Fluorinated Compounds | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine-19 nuclei in a magnetic field. | Structural confirmation, identification of fluorinated isomers and impurities. Provides a clean spectrum with minimal background. rsc.org | rsc.org |
| High-Resolution LC-MS (HR-LCMS) | Combines HPLC separation with high-accuracy mass measurement. | Identification of unknown trace impurities, metabolites, and degradation products by determining elemental composition. jaims.in | jaims.in |
| 3D Fluorescence Spectroscopy (EEM) | Measures fluorescence intensity across a range of excitation and emission wavelengths. | Rapid, real-time monitoring of phenolic compounds in aqueous solutions; potential for process analytical technology (PAT). semanticscholar.org | semanticscholar.org |
| Fourier Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation to identify chemical bonds and functional groups. | Provides a "molecular fingerprint" for qualitative assessment and confirmation of functional groups (e.g., C-F, O-H, C-O). jaims.in | jaims.in |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
